2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with methylamine and an appropriate reducing agent. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Replacement of the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways
Pathways: Involvement in metabolic or signaling pathways that influence cellular functions
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-2-(pyridin-3-yl)ethanol
- 2-(Methylamino)-2-(pyridin-2-yl)ethanol
- 2-(Methylamino)-2-(pyridin-4-yl)ethanol
Uniqueness
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and hydroxyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2919954-60-0 |
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Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-(methylamino)-2-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-8(6-11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
InChI Key |
ZGGMBXZJBKDTCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
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